

# An In-depth Technical Guide on N,2-dimethyl-N-phenylbenzenesulfonamide

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## Compound of Interest

Compound Name: *N,2-dimethyl-N-phenylbenzenesulfonamide*

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## Introduction

**N,2-dimethyl-N-phenylbenzenesulfonamide** is a synthetic aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available scientific literature on **N,2-dimethyl-N-phenylbenzenesulfonamide**, with a focus on its synthesis, structural characterization, and a discussion of the potential biological activities of the broader benzenesulfonamide class of compounds. While specific biological data for **N,2-dimethyl-N-phenylbenzenesulfonamide** is not extensively available in the current literature, this guide aims to provide a thorough foundation for future research and development efforts.

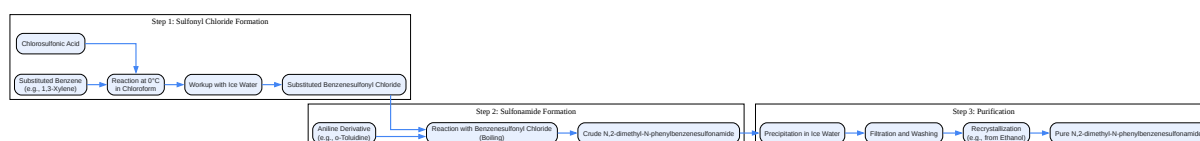
## Chemical Properties and Synthesis

**N,2-dimethyl-N-phenylbenzenesulfonamide** has the chemical formula  $C_{15}H_{17}NO_2S$  and a molecular weight of 275.36 g/mol. The synthesis of this compound and its analogs generally follows a well-established protocol involving the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.

## Experimental Protocol: General Synthesis of N-Arylbenzenesulfonamides

A common method for synthesizing compounds such as 2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide involves the following steps<sup>[1]</sup>:

- **Preparation of the Sulfonyl Chloride:** A solution of the corresponding substituted benzene (e.g., 1,3-xylene) in a solvent like chloroform is treated dropwise with chlorosulfonic acid at a reduced temperature (e.g., 0 °C). After the initial reaction subsides, the mixture is brought to room temperature and then poured into crushed ice. The organic layer containing the benzenesulfonyl chloride is separated, washed, and the solvent is evaporated.
- **Sulfonamide Formation:** The resulting benzenesulfonyl chloride is then reacted with the desired aniline derivative (e.g., o-toluidine) in a stoichiometric ratio. The mixture is heated (e.g., boiled for ten minutes) to drive the reaction to completion.
- **Workup and Purification:** After cooling, the reaction mixture is added to ice-cold water, causing the solid sulfonamide product to precipitate. The solid is collected by filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent, such as dilute ethanol, to achieve high purity. The purity of the final compound is typically confirmed by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.



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A generalized workflow for the synthesis of **N,2-dimethyl-N-phenylbenzenesulfonamide**.

## Structural Characterization

The molecular structure of **N,2-dimethyl-N-phenylbenzenesulfonamide** and its analogs has been elucidated through single-crystal X-ray diffraction studies. These studies provide precise information on bond lengths, bond angles, and the overall conformation of the molecules in the solid state.

## Crystallographic Data

The following tables summarize the crystallographic data for several closely related analogs of **N,2-dimethyl-N-phenylbenzenesulfonamide**. This data is crucial for understanding the structure-activity relationships within this class of compounds.

Table 1: Crystal Data and Structure Refinement for N-Arylbenzenesulfonamide Derivatives

Parameter	2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide[1]	N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide[2]	N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide[3]	N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide[4]	2,4-Dimethyl-N-phenylbenzenesulfonamide[5]
Formula	C <sub>15</sub> H <sub>17</sub> NO <sub>2</sub> S	C <sub>16</sub> H <sub>19</sub> NO <sub>2</sub> S	C <sub>16</sub> H <sub>19</sub> NO <sub>2</sub> S	C <sub>15</sub> H <sub>17</sub> NO <sub>2</sub> S	C <sub>14</sub> H <sub>15</sub> NO <sub>2</sub> S
Mr	275.36	289.38	289.38	275.36	261.33
Crystal System	Triclinic	Triclinic	Triclinic	Triclinic	Orthorhombic
Space Group	P-1	P-1	P-1	P-1	P b c a
a (Å)	8.1789 (8)	8.3643 (7)	8.225 (1)	8.6397 (7)	19.113 (3)
b (Å)	8.2659 (9)	10.975 (1)	8.423 (1)	9.7067 (8)	8.9290 (8)
c (Å)	11.005 (1)	16.996 (2)	10.992 (2)	10.518 (1)	15.781 (1)
α (°)	96.249 (9)	83.034 (9)	85.58 (2)	66.97 (1)	90
β (°)	96.078 (9)	80.100 (7)	88.97 (2)	81.37 (1)	90
γ (°)	106.782 (9)	81.796 (9)	84.43 (1)	64.82 (1)	90
V (Å <sup>3</sup> )	700.68 (12)	1513.7 (3)	755.62 (19)	734.47 (11)	2693.2 (5)
Z	2	4	2	2	8
Radiation type	Mo Kα	Mo Kα	Cu Kα	Cu Kα	Cu Kα
μ (mm <sup>-1</sup> )	0.23	0.22	1.91	1.94	2.09
T (K)	299	299	299	299	299

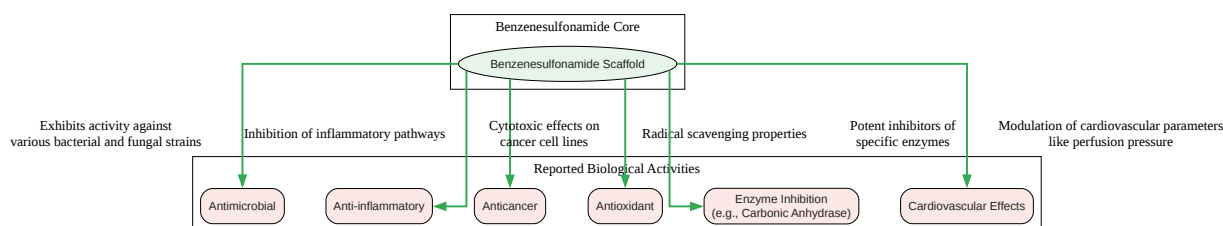
Table 2: Selected Geometric Parameters for N-Arylbenzenesulfonamide Derivatives

Compound	C—SO <sub>2</sub> —NH—C Torsion Angle (°)	Dihedral Angle between Benzene Rings (°)
2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide[1]	71.6 (1)	47.0 (1)
N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide[2]	70.1 (2) and -66.0 (2)	41.5 (1) and 43.8 (1)
N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide[3]	66.5 (2)	41.0 (1)
N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide[4]	-61.0 (2)	49.4 (1)
2,4-Dimethyl-N-phenylbenzenesulfonamide[5]	46.1 (3) and 47.7 (3)	67.5 (1) and 72.9 (1)

The crystal structures are often stabilized by intermolecular N—H...O hydrogen bonds, which can lead to the formation of one-dimensional chains or inversion dimers[1][2][3][4][5]. The conformation of the molecule, particularly the torsion angle of the C—SO<sub>2</sub>—NH—C group and the dihedral angle between the two benzene rings, is influenced by the substitution pattern on the aromatic rings[1][2][3].

## Biological Activity of Benzenesulfonamides

While specific biological activity data for **N,2-dimethyl-N-phenylbenzenesulfonamide** is limited in the public domain, the benzenesulfonamide scaffold is a well-established pharmacophore with a broad range of biological activities.



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Overview of biological activities associated with the benzenesulfonamide scaffold.

## Antimicrobial and Anti-inflammatory Activity

Several studies have reported the antimicrobial and anti-inflammatory properties of benzenesulfonamide derivatives. For instance, a series of new benzenesulfonamide derivatives bearing a carboxamide functionality were synthesized and showed significant in vivo anti-inflammatory and in vitro antimicrobial activities[6].

## Enzyme Inhibition

Benzenesulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases. This inhibitory activity is the basis for their use as diuretics and in the treatment of glaucoma.

## Cardiovascular Effects

Some benzenesulfonamide derivatives have been shown to exert effects on the cardiovascular system. For example, certain derivatives have been investigated for their impact on perfusion pressure and coronary resistance in isolated rat heart models[7]. These studies suggest that the benzenesulfonamide scaffold can be a starting point for the development of novel cardiovascular drugs.

## Future Directions

The available data provides a solid foundation for the chemical synthesis and structural understanding of **N,2-dimethyl-N-phenylbenzenesulfonamide**. However, a significant opportunity exists for further research into its biological activities. Future studies should focus on:

- **Screening for Biological Activity:** A comprehensive screening of **N,2-dimethyl-N-phenylbenzenesulfonamide** against a panel of biological targets, including various enzymes, receptors, and cancer cell lines, is warranted.
- **Mechanism of Action Studies:** Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action will be crucial.
- **Structure-Activity Relationship (SAR) Studies:** The synthesis and biological evaluation of a library of analogs of **N,2-dimethyl-N-phenylbenzenesulfonamide** would provide valuable insights into the structure-activity relationships and guide the design of more potent and selective compounds.

## Conclusion

**N,2-dimethyl-N-phenylbenzenesulfonamide** is a readily synthesizable compound with a well-characterized solid-state structure. While direct evidence of its biological activity is currently lacking in the scientific literature, the broader class of benzenesulfonamides exhibits a wide range of pharmacological properties. This technical guide summarizes the current knowledge on **N,2-dimethyl-N-phenylbenzenesulfonamide** and highlights the potential for future research to uncover its therapeutic applications. The detailed synthetic protocols and structural data provided herein will be a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

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